塩化ランタン(III)六水和物 (LaCl3), hexahydrate

説明

Lanthanum chloride (LaCl3) is a compound that has been extensively studied due to its interesting properties and potential applications. Research has explored various aspects of this compound, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of lanthanum chloride-related compounds often involves hydrothermal conditions, as seen in the formation of layered lanthanide hydroxyhalide intercalation hosts . Controlled hydrolysis has been used to create hexanuclear lanthanide hydroxo complexes, which can be further modified by substituting nitrato groups with chloride ions . Solvothermal reactions with lanthanide chlorides and other ligands, such as 2,2':6',2''-terpyridine, have led to the formation of mixed chloro-hydroxo-aquo complexes . Additionally, complex salts of lanthanide chlorides with hexamethylenetetramine have been obtained, showcasing the versatility of lanthanum chloride in forming various complex structures .

Molecular Structure Analysis

The molecular structure of lanthanum chloride and its derivatives is diverse. For instance, the layered lanthanide hydroxyhalide materials feature a charge-balancing halide anion located in the interlayer gallery, with lanthanum being eight or nine coordinated . Hexanuclear lanthanide hydroxo complexes exhibit a hexanuclear entity with a specific coordination sphere . In the case of lanthanum(III) chloroaluminate and chlorogallate complexes, the coordination polyhedron around the central lanthanum ion is a distorted pentagonal bipyramid . The study of a highly concentrated LiCl aqueous solution revealed a solvation shell around La3+ containing chloride ions and water molecules, arranged in a square antiprism .

Chemical Reactions Analysis

Lanthanum chloride compounds undergo various chemical reactions, including anion exchange reactions , substitution reactions to replace nitrato groups with chloride ions , and reactions with organic ligands to form coordination polymers . These reactions often result in the formation of new structures with different coordination environments and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of lanthanum chloride compounds are influenced by their molecular structure. For example, the lanthanide(III) chloride oxidomolybdates(VI) exhibit optical properties with band gaps that shift toward lower energies, leading to luminescence when excited by visible light . The luminescent properties of lanthanide(III) amino-carboxylate-phosphonates have also been studied, showing strong emission bands in various regions of the light spectrum . Magnetic properties of these compounds correspond to the rare-earth ions present in the structure, with some showing hysteretic behavior . The coordination sphere of trivalent lanthanum in a highly concentrated LiCl solution has been examined, revealing substantial polarization of the chloride anions and water molecules .

科学的研究の応用

有機合成における触媒作用

塩化ランタン(III)六水和物: は、有機合成において穏やかなルイス酸触媒として作用します。 特に、Knoevenagel縮合などの反応において、炭素-炭素結合の形成を促進するのに役立ちます . その触媒特性は、置換アルケンの無溶媒合成や3,4-ジヒドロピリミジン-2(1H)-オンの合成にも及んでいます .

水処理

この化合物は、水処理プロセスに用途があります。 これは、水からヒ素を除去する上で効果的なFe-La複合(ヒドロキシ)酸化物を合成するために使用できます . ランタンイオンはリン酸塩に対して高い親和性があるため、水域中のリン酸塩レベルを低下させ、藻類の発生を抑制するのにも適しています。

生化学研究

生化学研究では、塩化ランタン(III)六水和物は、主にカルシウムチャネルである二価カチオンチャネルの活性を阻害するために使用されます . これは、筋肉の収縮や神経伝達物質の放出など、カルシウムが重要な役割を果たす細胞過程の研究において非常に重要です。

シンチレーター材料

セリウムでドープすると、塩化ランタン(III)六水和物はシンチレーター材料として機能します . シンチレーターは、電離放射線によって励起されると光を放出するため、放射線検出において重要であり、ガンマ線検出器の重要な構成要素となっています。

ナノ材料合成

塩化ランタン(III)六水和物は、さまざまなLaベースのナノ構造の合成における前駆体です . これらのナノ構造は、電子工学、フォトニクス、さまざまな化学反応における触媒など、数多くの用途があります。

高温セラミックス

この化合物は、超高温セラミックスの材料である六ホウ化ランタン (LaB6) 粉末を製造するために使用されます . LaB6セラミックスは、その高い融点で知られており、極端な温度に耐える材料が必要とされる用途で使用されています。

作用機序

Target of Action

Lanthanum chloride, also known as Lanthanum (III) chloride hexahydrate, primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.

Mode of Action

Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . This interaction results in the inhibition of calcium influx into cells, thereby affecting cellular processes that depend on calcium signaling.

Biochemical Pathways

The blocking of calcium channels by Lanthanum chloride can affect several biochemical pathways. For instance, it can impact muscle contraction and neurotransmitter release, which are calcium-dependent processes. Additionally, Lanthanum chloride can function as a mild Lewis acid for converting aldehydes to acetals in organic synthesis .

Pharmacokinetics

Lanthanum chloride is a highly water-soluble crystalline solid , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Lanthanum chloride’s action depend on its specific use. For instance, in biochemical research, the blocking of calcium channels can alter calcium-dependent cellular processes . In organic synthesis, its function as a mild Lewis acid can facilitate the conversion of aldehydes to acetals .

Action Environment

The action, efficacy, and stability of Lanthanum chloride can be influenced by various environmental factors. For example, its solubility in water and alcohols suggests that its action can be affected by the hydration state of the environment. Furthermore, its use in different applications, such as biochemical research and organic synthesis, may require specific environmental conditions for optimal efficacy and stability.

Safety and Hazards

特性

IUPAC Name |

lanthanum(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDUIOHBERXKIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

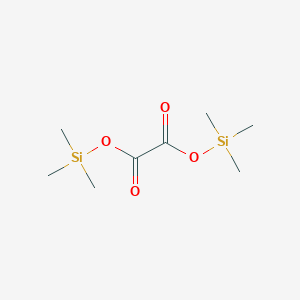

Canonical SMILES |

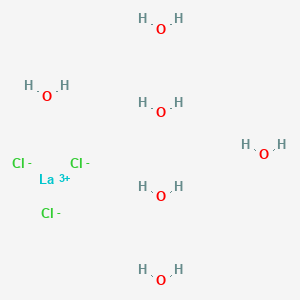

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17272-45-6 | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60W6H0LIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

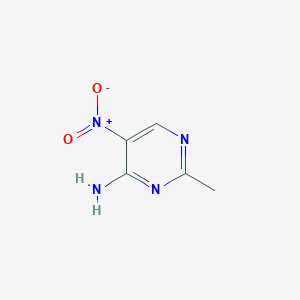

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)